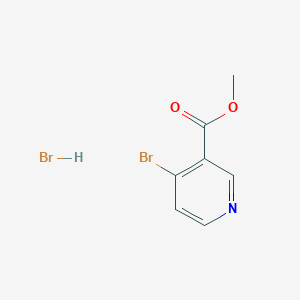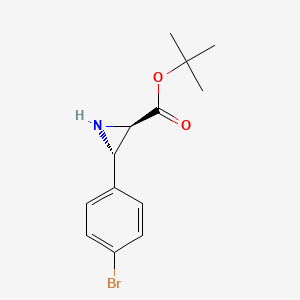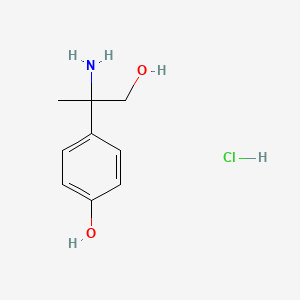
4-(2-Amino-1-hydroxypropan-2-yl)phenol hydrochloride
Overview
Description
4-(2-Amino-1-hydroxypropan-2-yl)phenol hydrochloride, also known as AH-7921, is a synthetic opioid analgesic drug1. It has a molecular formula of C9H14ClNO2 and a molecular weight of 203.66 g/mol1.
Synthesis Analysis
The synthesis of similar compounds involves reducing the corresponding nitrophenol by hydrogen in the presence of various catalysts2. However, the specific synthesis process for 4-(2-Amino-1-hydroxypropan-2-yl)phenol hydrochloride is not readily available in the search results.
Molecular Structure Analysis
The molecular structure of 4-(2-Amino-1-hydroxypropan-2-yl)phenol hydrochloride is not explicitly provided in the search results. However, the molecular formula is C9H14ClNO21.Chemical Reactions Analysis
The specific chemical reactions involving 4-(2-Amino-1-hydroxypropan-2-yl)phenol hydrochloride are not readily available in the search results.Physical And Chemical Properties Analysis
The physical and chemical properties of 4-(2-Amino-1-hydroxypropan-2-yl)phenol hydrochloride include a molecular weight of 203.66 g/mol1. Other specific physical and chemical properties such as melting point, boiling point, and density are not readily available in the search results.Scientific Research Applications
1. Nonlinear Optics
- Application : This compound has been used in the synthesis of organic nonlinear optical (NLO) single crystals .
- Method : The crystals were grown by a slow solvent evaporation (SSE) method. The compound belongs to a centrosymmetric space group in a monoclinic crystal system, which was studied by X-ray diffraction (XRD) .
- Results : The second order hyperpolarizability of the crystal was analyzed theoretically . The strong delocalization of p-electrons in the strength of organic molecules determines the hyperpolarizability or high molecular polarizability and thus, it has high optical nonlinearity .
2. JAK2 Inhibitor
- Application : The compound has been used in the study of Janus Kinase (JAK) inhibitors .
- Method : The compound was used in the formation of a complex with JAK2, a signaling protein .
- Results : The study was part of an investigation into JAK inhibitors for lung delivery and the importance of aldehyde oxidase metabolism .
3. Microbial Biodegradation
- Application : This compound has been identified as an intermediate in the microbial biodegradation of Bisphenol A (BPA), a common environmental pollutant .
- Method : BPA-degrading strains have been isolated from water, soil, and biomass from wastewater treatment systems. The metabolites produced during degradation of BPA under aerobic conditions have been exhaustively studied .
- Results : BPA biodegradation in Bacillus sp. GZB under aerobic conditions resulted in seven chemicals tentatively identified as the intermediates of BPA biodegradation, one of which is 4-(2-hydroxypropan-2-yl)phenol .
4. Anti-inflammatory Activity
- Application : Certain indole derivatives, including compounds with a 4-(2-amino-6-(2-(4-chlorophenyl)-1H-indol-3-yl)pyrimidin-4-yl)phenol structure, have shown anti-inflammatory activity .
- Method : The compounds were tested for their ability to inhibit inflammation using paw edema and acetic acid-induced writhings .
- Results : Compounds 4-(2-amino-6-(2-(4-chlorophenyl)-1H-indol-3-yl)pyrimidin-4-yl)phenol (36) and 4-(4-aminophenyl)-6-(2-(4-chlorophenyl)-1H-indol-3-yl)pyrimidin-2-amine (37) showed 87.4% and 88.2% inflammation inhibition, respectively .
5. Transaminase-Mediated Synthesis
- Application : This compound has been used in the transaminase-mediated synthesis of enantiopure drug-like 1-(3′,4′-disubstituted phenyl)propan-2-amines .
- Method : The synthesis was carried out using immobilised whole-cell biocatalysts with ®-transaminase activity .
- Results : After optimisation of the asymmetric synthesis, the ®-enantiomers could be produced with 88–89% conversion and >99% ee, while the (S)-enantiomers could be selectively obtained as the unreacted fraction .
6. One-Pot Synthesis of 2-Amino-4H-Chromene Derivatives
- Application : This compound has been used in the one-pot synthesis of 2-amino-4H-chromene derivatives .
- Method : The synthesis was carried out using MNPs@Cu as an effective and reusable magnetic nanocatalyst .
- Results : The procedure gave the desired products in high-to-excellent yields in short reaction times .
Safety And Hazards
The specific safety and hazards associated with 4-(2-Amino-1-hydroxypropan-2-yl)phenol hydrochloride are not readily available in the search results.
Future Directions
The future directions for 4-(2-Amino-1-hydroxypropan-2-yl)phenol hydrochloride are not explicitly provided in the search results. However, given its classification as a synthetic opioid analgesic drug1, future research may focus on its potential applications in pain management.
Please note that this information is based on the available search results and may not be comprehensive. For more detailed information, please refer to relevant scientific literature and resources.
properties
IUPAC Name |
4-(2-amino-1-hydroxypropan-2-yl)phenol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2.ClH/c1-9(10,6-11)7-2-4-8(12)5-3-7;/h2-5,11-12H,6,10H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGMDDINLNAUUTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)(C1=CC=C(C=C1)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Amino-1-hydroxypropan-2-yl)phenol hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



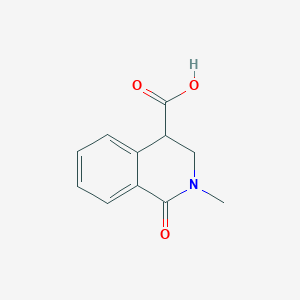
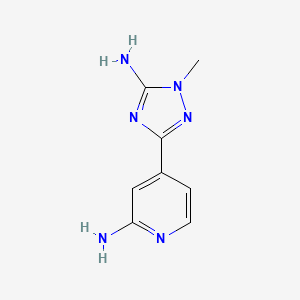

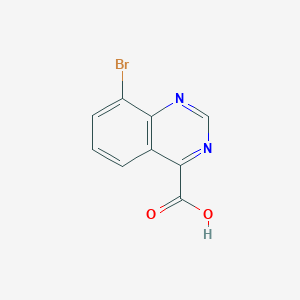
![Tert-butyl 2-[(azepan-4-yl)(methyl)amino]acetate](/img/structure/B1382767.png)
![Tert-butyl 2-{[1-(ethanesulfonyl)piperidin-4-yl]amino}acetate](/img/structure/B1382768.png)
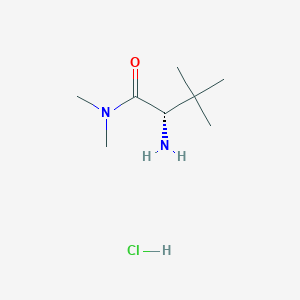
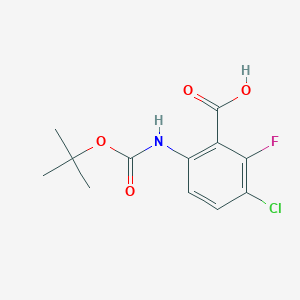
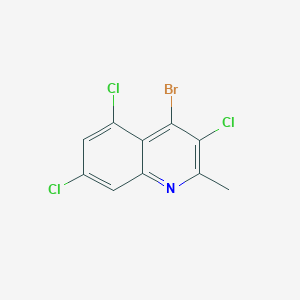
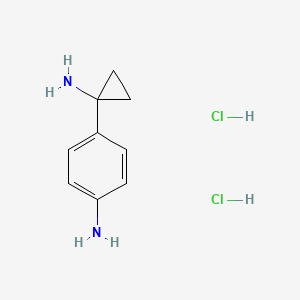
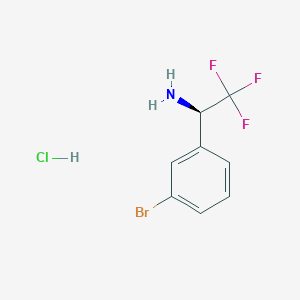
![2-Bromo-5-fluoro-thiazolo[5,4-b]pyridine](/img/structure/B1382783.png)
